N'-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride
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Overview
Description
N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple bonds, aromatic rings, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the prop-2-enyl group.
Amidation: The phenoxy compound is then reacted with an amidine derivative under controlled conditions to form the propanimidamide structure.
Hydroxylation: Introduction of the hydroxyl group is achieved through selective oxidation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in these interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(2-methylpropoxy)propanimidamide
- N’-hydroxy-2-(4-isobutylphenyl)propanimidamide
Uniqueness
N’-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride is unique due to its specific structural features, such as the prop-2-enyl group and the combination of functional groups. These characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N'-hydroxy-2-(2-prop-2-enylphenoxy)propanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-3-6-10-7-4-5-8-11(10)16-9(2)12(13)14-15;/h3-5,7-9,15H,1,6H2,2H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAWDCIELYVMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC=C1CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)OC1=CC=CC=C1CC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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